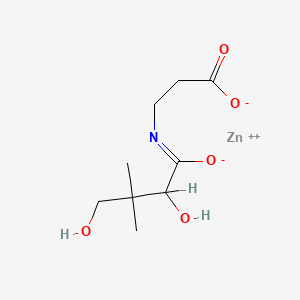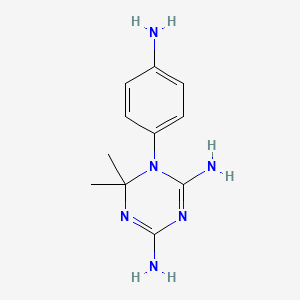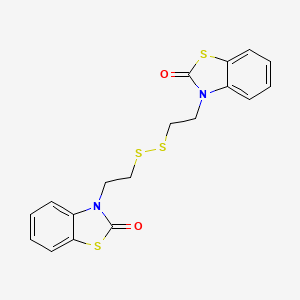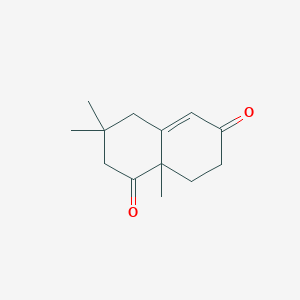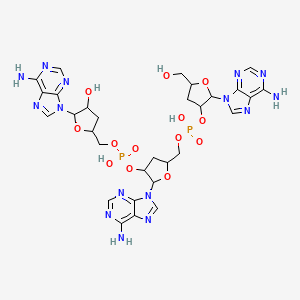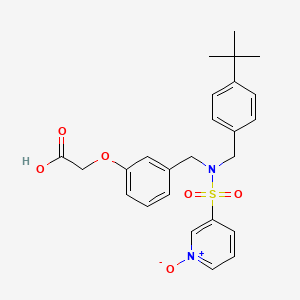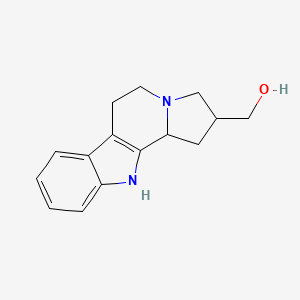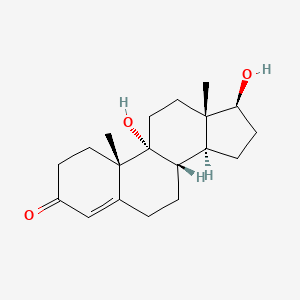
(17|A)-9,17-dihydroxyandrost-4-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(17|A)-9,17-dihydroxyandrost-4-en-3-one is a steroidal compound that belongs to the class of androstane derivatives. This compound is characterized by the presence of hydroxyl groups at the 9th and 17th positions and a ketone group at the 3rd position on the androstane skeleton. It is known for its significant biological activities and is often studied for its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (17|A)-9,17-dihydroxyandrost-4-en-3-one typically involves multiple steps starting from simpler steroidal precursors. One common method includes the hydroxylation of androst-4-en-3-one at the 9th and 17th positions. This can be achieved using reagents such as osmium tetroxide (OsO4) followed by hydrogen peroxide (H2O2) to introduce the hydroxyl groups. The reaction conditions often require controlled temperatures and pH to ensure selective hydroxylation.
Industrial Production Methods
In industrial settings, the production of this compound may involve biotechnological approaches using microbial fermentation. Specific strains of microorganisms, such as certain species of fungi or bacteria, can be engineered to produce the compound through biotransformation of precursor steroids. This method is advantageous due to its efficiency and eco-friendliness compared to traditional chemical synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(17|A)-9,17-dihydroxyandrost-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ketone group at the 3rd position can be reduced to a hydroxyl group.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of this compound, which can have different biological activities and applications.
Aplicaciones Científicas De Investigación
(17|A)-9,17-dihydroxyandrost-4-en-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other steroidal compounds.
Biology: The compound is studied for its role in cellular processes and its effects on various biological pathways.
Medicine: It has potential therapeutic applications in the treatment of hormonal disorders and certain cancers.
Industry: The compound is used in the production of pharmaceuticals and as a research tool in drug development.
Mecanismo De Acción
The mechanism of action of (17|A)-9,17-dihydroxyandrost-4-en-3-one involves its interaction with specific molecular targets, such as steroid hormone receptors. By binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The pathways involved include the regulation of cell growth, differentiation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Androst-4-en-3-one: Lacks the hydroxyl groups at the 9th and 17th positions.
9-hydroxyandrost-4-en-3-one: Has a hydroxyl group only at the 9th position.
17-hydroxyandrost-4-en-3-one: Has a hydroxyl group only at the 17th position.
Uniqueness
(17|A)-9,17-dihydroxyandrost-4-en-3-one is unique due to the presence of hydroxyl groups at both the 9th and 17th positions, which significantly influences its biological activity and potential therapeutic applications. This dual hydroxylation pattern distinguishes it from other similar compounds and contributes to its specific interactions with molecular targets.
Propiedades
Número CAS |
18841-73-1 |
|---|---|
Fórmula molecular |
C19H28O3 |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
(8S,9R,10S,13S,14S,17S)-9,17-dihydroxy-10,13-dimethyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H28O3/c1-17-9-10-19(22)15(14(17)5-6-16(17)21)4-3-12-11-13(20)7-8-18(12,19)2/h11,14-16,21-22H,3-10H2,1-2H3/t14-,15-,16-,17-,18-,19+/m0/s1 |
Clave InChI |
UKICFXLKLKVHMC-KOUJMVCDSA-N |
SMILES isomérico |
C[C@]12CC[C@]3([C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)CC[C@@]43C)O |
SMILES canónico |
CC12CCC3(C(C1CCC2O)CCC4=CC(=O)CCC43C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


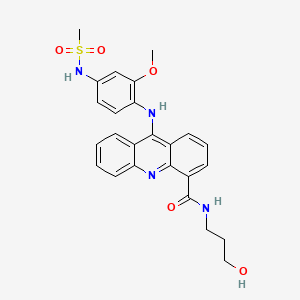
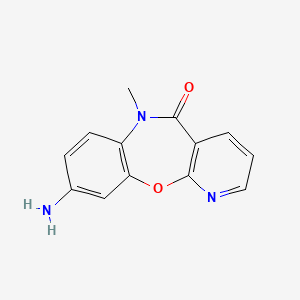
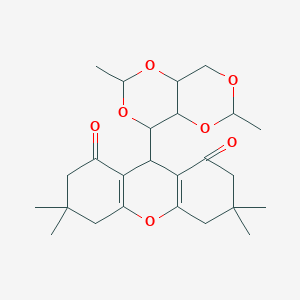
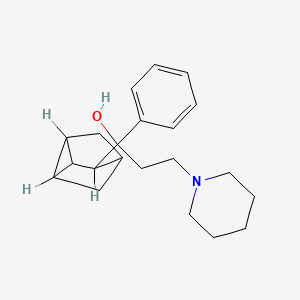
![Diethyl 2-acetamido-2-[(5-chloro-1-benzothiophen-3-yl)methyl]propanedioate](/img/structure/B12794977.png)
